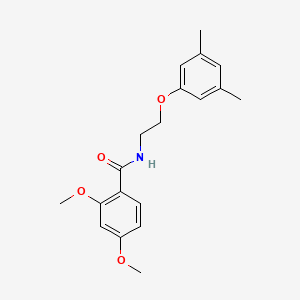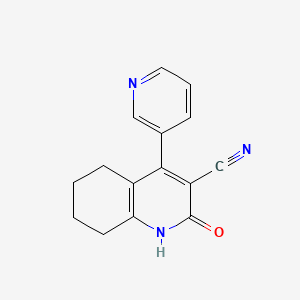
2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure with a pyridine ring and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions (MCRs) which are efficient for constructing complex molecules. One common method involves the reaction of 3-pyridinecarbaldehyde, a β-dicarbonyl compound, and a nitrile source under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or boron trifluoride (BF3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring and quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline derivatives: These compounds share a similar quinoline core but differ in the substituents attached to the ring.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups exhibit similar chemical properties and biological activities.
Uniqueness
2-Oxo-4-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a quinoline core, a pyridine ring, and a nitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
2-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-12-14(10-4-3-7-17-9-10)11-5-1-2-6-13(11)18-15(12)19/h3-4,7,9H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNLDFWAWWUKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2710321.png)

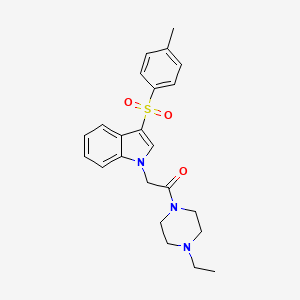
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)
![2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2710331.png)
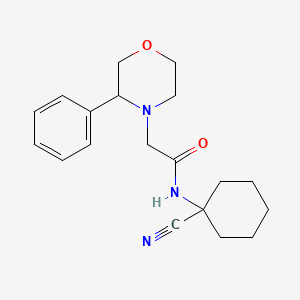
![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)
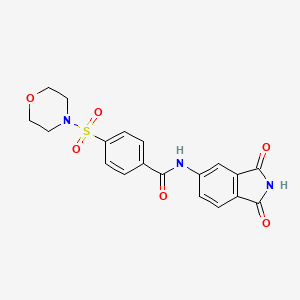

![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)
![4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2710338.png)
